2,4,5-Tribromoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

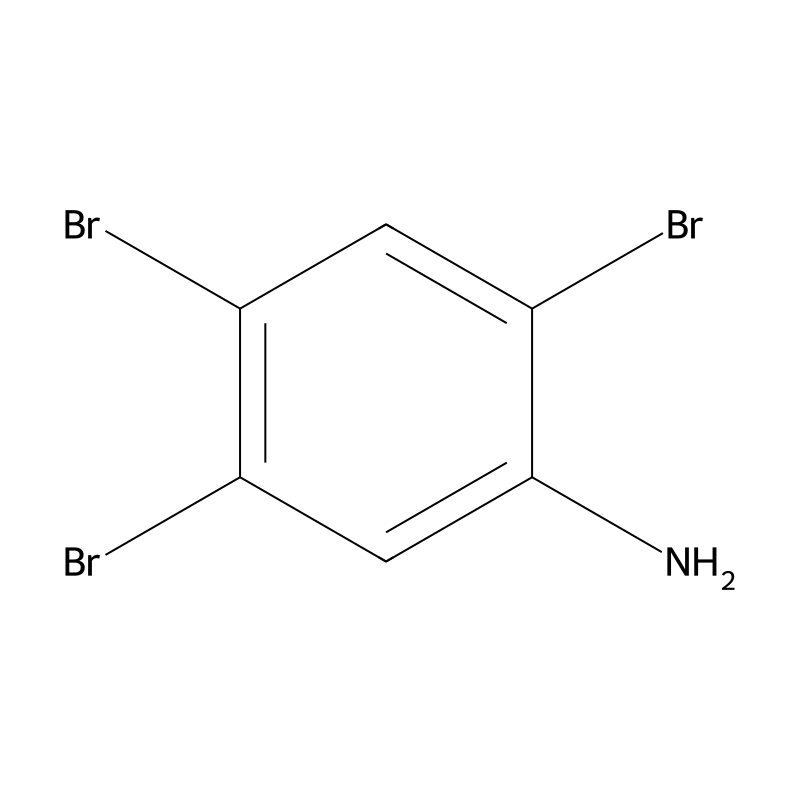

solubility

2,4,5-Tribromoaniline is an aromatic compound characterized by the presence of three bromine atoms and an amino group attached to a benzene ring. Its chemical formula is , and it is a derivative of aniline. This compound is notable for its unique structure, which influences its chemical behavior and biological activity. It typically appears as a white or light yellow crystalline solid with a melting point around 120-122°C and a boiling point of approximately 300°C .

Aniline, the parent molecule, is known to be toxic. Due to the similar structure, 2,4,5-Tribromoaniline should also be handled with caution, assuming similar hazardous properties. This includes:

- Wearing appropriate personal protective equipment (PPE) when handling the compound.

- Exercising caution to avoid inhalation, ingestion, or skin contact.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

- Reduction Reactions: 2,4,5-Tribromoaniline can be reduced to form aniline or other partially reduced products using reducing agents like lithium aluminum hydride or sodium borohydride .

- Diazotization: The amino group can be converted into a diazonium salt, which can then react with various nucleophiles to yield substituted aromatic compounds.

The biological activity of 2,4,5-tribromoaniline has garnered attention due to its potential toxicity and effects on human health. Studies indicate that it may exhibit toxic properties when inhaled or ingested. The compound has been associated with harmful effects on the skin and respiratory system, as well as potential carcinogenicity . Additionally, its brominated structure may contribute to environmental persistence and bioaccumulation.

The synthesis of 2,4,5-tribromoaniline typically involves the bromination of aniline. Two common methods include:

- Bromination in Aqueous Solution:

- Bromination in Acetic Acid:

2,4,5-Tribromoaniline finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.

- Flame Retardants: Its brominated structure makes it useful in developing fire-retardant materials.

- Rubber Industry: It is used as an accelerator to improve the heat resistance and durability of rubber products .

Research into the interactions of 2,4,5-tribromoaniline with biological systems has revealed potential concerns regarding its toxicity. Studies have shown that exposure can lead to cumulative effects on human health due to its ability to persist in the environment and accumulate in biological tissues. Ongoing investigations aim to better understand its mechanisms of action and potential pathways for detoxification or bioremediation.

Several compounds are structurally similar to 2,4,5-tribromoaniline. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 2,4,6-Tribromoaniline | Contains three bromine atoms at different positions; used in similar applications but has different reactivity . | |||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 2-Bromoaniline | Only one bromine atom; less toxic but also less effective as a flame retardant . | |||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 3-Bromoaniline | Similar structure but different positioning of the bromine atom; exhibits different chemical properties . | |||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Aniline | Base compound without bromination; serves as a precursor for many

Molecular Structure and FormulaThe molecular formula of 2,4,5-tribromoaniline is C₆H₄Br₃N, with a molecular weight of 329.81 g/mol. Its structure consists of a benzene ring substituted with an amino group (-NH₂) at position 1 and bromine atoms at positions 2, 4, and 5. The SMILES notation for this compound is C1=C(C(=CC(=C1Br)Br)Br)N, reflecting the positional arrangement of substituents.

Classification as a Halogenated Aromatic Amine2,4,5-Tribromoaniline is classified as a halogenated aromatic amine due to the presence of bromine atoms and an amino functional group. Aromatic amines are further subdivided into aliphatic, aromatic, and heterocyclic categories. As an aromatic amine, this compound exhibits reactivity typical of nitrobenzene derivatives, including electrophilic substitution and diazotization reactions. Historical Context and DiscoveryWhile 2,4,6-tribromoaniline has been extensively studied since its synthesis in the early 20th century, 2,4,5-tribromoaniline remains less documented. The bromination of aniline derivatives typically favors ortho and para positions due to the activating effect of the amino group. However, steric and electronic factors may influence the regioselectivity in multi-bromination reactions, potentially leading to 2,4,5-substitution patterns under specific conditions. Historical data on its discovery are sparse, but its synthesis likely parallels methods used for other tribromoaniline isomers. Significance in Chemical ResearchPosition in Aromatic Amine Chemistry2,4,5-Tribromoaniline occupies a niche in aromatic amine chemistry due to its unique substitution pattern. The presence of three bromine atoms creates distinct electronic and steric environments, influencing its reactivity in further functionalization. For example, bromine substituents can act as leaving groups in nucleophilic aromatic substitution reactions, enabling the synthesis of complex heterocyclic compounds. Importance as a Chemical IntermediateThis compound serves as a precursor in synthetic organic chemistry. Its bromine atoms can undergo debromination or cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the construction of biologically active molecules. While specific applications for 2,4,5-tribromoaniline are not well-documented, analogous tribromoanilines are used in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. Comparison with Other Tribromoaniline IsomersThe position of bromine substituents significantly impacts the physical and chemical properties of tribromoanilines. Below is a comparative analysis of 2,4,5-tribromoaniline with its 2,4,6 isomer: Theoretical studies on bromoaniline derivatives suggest that substitution patterns influence vibrational frequencies and electronic states. For instance, the C-Br stretching frequency in 2,4,5-tribromoaniline may differ from that in 2,4,6-tribromoaniline due to variations in electron density and conjugation effects. Physical CharacteristicsAppearance and Organoleptic Properties2,4,5-Tribromoaniline presents as a crystalline solid under standard laboratory conditions [1]. The compound typically appears as white to almost white powder or crystal formations, though variations ranging from pale cream to light yellow colorations have been documented in related tribromoaniline isomers [15] [16]. The crystalline nature of this brominated aniline derivative is characteristic of halogenated aromatic amines, which tend to form stable crystal lattices due to intermolecular interactions between the bromine substituents and amino functional groups [31]. The organoleptic properties of tribromoaniline compounds are generally not well-characterized in the literature due to their chemical nature and potential hazards [23]. However, related brominated aniline derivatives have been associated with specific odor characteristics, though detailed sensory analysis data for the 2,4,5-isomer specifically remains limited in available research [23]. Melting Point (80-81°C) and Boiling Point (318.0±37.0°C)The melting point of 2,4,5-tribromoaniline has been established at 80-81°C, representing a relatively low melting temperature for a tribrominated aromatic compound [1]. This melting point is notably lower than that of the 2,4,6-tribromoaniline isomer, which exhibits a melting point range of 120-122°C [3] [4]. The difference in melting points between these isomers reflects the influence of substitution patterns on crystal packing and intermolecular forces within the solid state structure. The boiling point of 2,4,5-tribromoaniline is predicted to be 318.0±37.0°C [1]. This elevated boiling point is consistent with the presence of three bromine substituents, which significantly increase the molecular weight (329.81500 g/mol) and enhance intermolecular van der Waals forces [1]. The uncertainty range of ±37.0°C indicates the computational nature of this prediction and reflects the challenges in experimentally determining boiling points for compounds that may undergo thermal decomposition at elevated temperatures.

Density (2.351±0.06 g/cm³) and Solubility ParametersThe density of 2,4,5-tribromoaniline is predicted to be 2.351±0.06 g/cm³ [1]. This high density value is characteristic of heavily brominated organic compounds, where the presence of three bromine atoms (atomic weight 79.9 amu each) contributes significantly to the overall mass per unit volume. The density prediction shows excellent agreement with experimental values reported for the 2,4,6-tribromoaniline isomer (2.35 g/cm³) [3] [4], suggesting that the substitution pattern has minimal impact on the bulk density of tribromoaniline isomers. Solubility parameters for 2,4,5-tribromoaniline indicate limited water solubility, which is expected for heavily halogenated aromatic compounds [4]. Related tribromoaniline isomers demonstrate solubility in organic solvents including hot alcohol, chloroform, and ether, with slight solubility observed in cold alcohol [4]. The presence of the amino group provides some polar character to the molecule, enabling dissolution in polar aprotic solvents, while the extensive bromine substitution favors solubility in less polar organic media. Spectroscopic PropertiesNuclear Magnetic Resonance (NMR) SpectroscopyNuclear Magnetic Resonance spectroscopy of tribromoaniline compounds reveals characteristic patterns influenced by the electron-withdrawing effects of bromine substituents and the electron-donating nature of the amino group [9] [10]. In ¹H Nuclear Magnetic Resonance spectra of related tribromoaniline isomers, the aromatic protons typically appear in the range of 7.28-7.69 parts per million, with the specific chemical shifts dependent upon the substitution pattern [11] [26]. The amino group protons in tribromoaniline derivatives characteristically resonate around 4.59 parts per million in deuterated dimethyl sulfoxide, appearing as a singlet due to rapid exchange under typical Nuclear Magnetic Resonance conditions [11] [26]. For the 2,4,6-tribromoaniline isomer specifically, ¹H Nuclear Magnetic Resonance analysis in deuterated chloroform shows signals at 7.497 parts per million for aromatic protons and 4.560 parts per million for the amino group [9]. ¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of tribromoaniline compounds [10]. The carbon atoms bearing bromine substituents typically appear at characteristic downfield chemical shifts due to the electron-withdrawing nature of bromine, while the carbon attached to the amino group shows upfield shifts reflecting the electron-donating character of the nitrogen substituent [10] [24]. Infrared (IR) SpectroscopyInfrared spectroscopy of tribromoaniline compounds reveals characteristic absorption bands that provide structural confirmation and functional group identification [13] [26]. The amino group stretching vibrations typically appear in the region of 3480-3370 cm⁻¹, representing both symmetric and asymmetric N-H stretching modes [11]. These bands are often observed as sharp, well-defined peaks due to the primary amine functionality. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region around 1606 and 1500 cm⁻¹, with additional bands observed at 1299 and 1124 cm⁻¹ [11]. The presence of bromine substituents introduces characteristic carbon-bromine stretching vibrations in the lower frequency region, typically around 459 cm⁻¹ [11]. Out-of-plane bending vibrations of aromatic C-H bonds appear around 898 cm⁻¹, providing additional structural confirmation [11]. The Infrared spectrum also shows absorption bands associated with in-plane and out-of-plane aromatic ring vibrations, which are modified by the presence of both electron-withdrawing bromine substituents and the electron-donating amino group [13]. These spectral features provide valuable fingerprint information for compound identification and purity assessment. Mass Spectrometry (MS) DataMass spectrometry of tribromoaniline compounds exhibits characteristic fragmentation patterns reflecting the presence of multiple bromine isotopes and the stability of brominated aromatic systems [9] [10]. The molecular ion peak for 2,4,5-tribromoaniline appears at m/z 329, with the isotope pattern showing the characteristic distribution expected for a compound containing three bromine atoms [9]. Fragmentation patterns in electron ionization mass spectrometry typically involve loss of bromine radicals rather than hydrogen bromide elimination, which is characteristic of ortho-substituted haloanilines [29]. The base peak often appears at m/z corresponding to loss of one or more bromine atoms, with additional fragment ions resulting from loss of the amino group or combined loss of bromine and amino functionalities [9] [10].

The mass spectral fragmentation is influenced by the specific substitution pattern, with the 2,4,5-arrangement potentially showing different fragmentation pathways compared to other tribromoaniline isomers due to varying electronic effects and steric factors [29]. Electronic and Molecular PropertiesElectron Distribution and Resonance StructuresThe electron distribution in 2,4,5-tribromoaniline is significantly influenced by the competing electronic effects of the electron-donating amino group and the electron-withdrawing bromine substituents [20] [22]. The amino group possesses a lone pair of electrons that can participate in resonance with the aromatic π-system, leading to increased electron density at the ortho and para positions relative to the amino substituent [20] [25]. However, the presence of three bromine atoms, which are strongly electron-withdrawing through both inductive and resonance effects, substantially modifies the electron distribution pattern [22] [27]. The bromine substituents at positions 2, 4, and 5 create a complex electronic environment where the amino group's electron-donating capability is partially offset by the electron-withdrawing nature of the halogens [27]. Resonance structures of 2,4,5-tribromoaniline can be drawn showing the delocalization of the amino group lone pair into the aromatic ring system [20]. The canonical forms include structures where positive charge develops on the nitrogen atom while negative charge is distributed to carbon atoms ortho and para to the amino group. However, the extent of this resonance stabilization is reduced compared to unsubstituted aniline due to the electron-withdrawing effects of the bromine substituents [22] [25]. The overall electronic structure represents a balance between the activating influence of the amino group and the deactivating effects of multiple bromine substituents, resulting in a molecule with intermediate reactivity toward electrophilic aromatic substitution reactions [22] [27]. Partition Coefficient (LogP 4.13750)The partition coefficient (LogP) of 2,4,5-tribromoaniline has been calculated as 4.13750, indicating significant lipophilic character [1]. This high LogP value reflects the substantial contribution of the three bromine substituents to the molecule's hydrophobic nature, despite the presence of the polar amino group [1]. The partition coefficient provides crucial information about the compound's tendency to distribute between aqueous and organic phases, with higher values indicating preferential solubility in non-polar environments. The LogP value of 4.13750 is consistent with the molecular structure containing three large, polarizable bromine atoms that contribute significantly to van der Waals interactions with non-polar solvents [1]. While the amino group provides some hydrophilic character through potential hydrogen bonding interactions, its influence is overwhelmed by the lipophilic character imparted by the bromine substituents. This partition coefficient has important implications for the compound's behavior in biological and environmental systems, suggesting limited water solubility and a tendency to accumulate in lipid-rich environments [1]. The value is comparable to other heavily halogenated aromatic compounds and reflects the general trend of increasing lipophilicity with halogen substitution. Polar Surface Area (PSA 26.02000)The Polar Surface Area of 2,4,5-tribromoaniline is calculated as 26.02000 Ų, representing the surface area occupied by polar atoms (nitrogen and associated hydrogen atoms) in the molecular structure [1]. This relatively small Polar Surface Area value is primarily contributed by the amino group, as bromine atoms are not typically included in Polar Surface Area calculations despite their electronegativity [1]. The Polar Surface Area calculation considers the nitrogen atom of the amino group and its associated hydrogen atoms, which are capable of participating in hydrogen bonding interactions [1]. The value of 26.02000 Ų is characteristic of primary aromatic amines and reflects the limited polar character of the molecule despite the presence of the amino functionality [1]. This Polar Surface Area value has significant implications for the compound's permeability and interaction with biological membranes, as compounds with Polar Surface Area values below 90 Ų are generally considered to have favorable characteristics for membrane permeation [1]. The relatively low Polar Surface Area, combined with the high LogP value, suggests that 2,4,5-tribromoaniline would exhibit significant lipophilic character in biological systems.

XLogP3 3.3

Dates

Last modified: 08-17-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|